AS-605240 - 648450-29-7; 648450-29-7

AS-605240

Catalog Number: EVT-2594433
CAS Number: 648450-29-7; 648450-29-7
Molecular Formula: C12H7N3O2S
Molecular Weight: 257.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(5Z)-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione is a quinoxaline derivative that is quinoxaline in which the hydrogen at position 6 is replaced by a (2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl group. It is a potent inhibitor of the PI3Kgamma, with an IC50 of 8 nM and inhibits the progression of joint inflammation and damage in both lymphocyte-independent and dependent mouse models of rheumatoid arthritis. It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor, an anti-inflammatory agent and an antirheumatic drug. It is a quinoxaline derivative and a member of thiazolidinediones.
Overview

AS-605240 is an organic compound classified under quinoxalines, characterized by a bicyclic heterocycle comprising a benzene ring fused to a pyrazine ring. Its chemical structure is denoted by the formula C13_{13}H12_{12}N4_{4}O, and it is recognized for its potential therapeutic applications, particularly in oncology and immunology. The compound has been studied for its ability to inhibit phosphatidylinositol 3-kinase gamma, a key enzyme involved in various signaling pathways related to cell growth and survival, making it a candidate for cancer therapy and other diseases involving inflammation and immune responses .

Source and Classification

AS-605240 was developed as part of research focusing on phosphoinositide 3-kinase inhibitors. It is primarily sourced from synthetic processes involving quinoxaline derivatives. In the context of pharmacological classification, AS-605240 is categorized as an enzyme inhibitor with specific activity against phosphatidylinositol 3-kinase gamma, which plays a critical role in immune cell signaling and regulation .

Synthesis Analysis

Methods and Technical Details

The synthesis of AS-605240 typically involves the condensation reaction of quinoxaline derivatives with thiazolidine-2,4-dione. A common method includes the following steps:

  1. Reagents: Quinoxaline-6-carbaldehyde and thiazolidine-2,4-dione are used as primary starting materials.
  2. Catalyst: A base such as piperidine is often employed to facilitate the condensation.
  3. Reaction Conditions: The reaction is conducted under controlled temperature and solvent conditions, typically in organic solvents like dichloromethane or acetonitrile.

Industrial production may utilize continuous flow reactors to optimize yield and purity, ensuring consistent quality during large-scale synthesis.

Molecular Structure Analysis

Structure and Data

The molecular structure of AS-605240 can be represented as follows:

  • Chemical Formula: C13_{13}H12_{12}N4_{4}O
  • Molecular Weight: 244.26 g/mol
  • Structural Features: The compound features a quinoxaline core with substituents that enhance its biochemical activity.

The structural integrity of AS-605240 is crucial for its interaction with biological targets, particularly its binding affinity to phosphatidylinositol 3-kinase gamma .

Chemical Reactions Analysis

Reactions and Technical Details

AS-605240 participates in various chemical reactions:

  1. Oxidation: Can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction can occur through reagents like sodium borohydride or lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution reactions can take place at the quinoxaline moiety, allowing for the formation of halogenated derivatives using N-bromosuccinimide.

These reactions are typically conducted in organic solvents under specific conditions to achieve desired products efficiently .

Mechanism of Action

Process and Data

AS-605240 exerts its pharmacological effects primarily through the inhibition of phosphatidylinositol 3-kinase gamma. This inhibition leads to:

  1. Reduced Phosphorylation of AKT: The downstream signaling pathway involving AKT is significantly affected, which plays a vital role in cell survival and proliferation.
  2. Impact on Immune Response: By modulating signaling pathways in immune cells, AS-605240 can influence inflammatory responses and potentially reduce autoimmune activity.

Research has demonstrated that treatment with AS-605240 results in decreased levels of phosphorylated AKT in various experimental models, indicating its effectiveness as an inhibitor .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AS-605240 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.
  • Stability: Recommended to be stored at temperatures between 2°C to 8°C to maintain stability.

These properties are essential for its application in laboratory settings and pharmaceutical formulations .

Applications

Scientific Uses

AS-605240 has diverse applications across various scientific fields:

  1. Cancer Research: Investigated for its potential as an anticancer agent due to its ability to inhibit tyrosine kinase activities associated with tumor growth.
  2. Immunology: Studied for its effects on immune cell modulation, particularly in autoimmune diseases where phosphatidylinositol 3-kinase gamma plays a significant role.
  3. Bone Health: Recent studies have explored its utility in preventing osteoporosis by inhibiting bone resorption processes mediated by osteoclasts .
Introduction to PI3Kγ Inhibition and Therapeutic Relevance

Role of Phosphoinositide 3-Kinase Gamma in Inflammatory and Neurodegenerative Signaling Pathways

Phosphoinositide 3-kinase gamma (Phosphoinositide 3-Kinase Gamma) is a lipid kinase primarily expressed in hematopoietic cells and activated by G-protein-coupled receptors. It catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate to generate phosphatidylinositol-3,4,5-trisphosphate, a secondary messenger critical for recruiting pleckstrin homology domain-containing proteins like protein kinase B. This signaling axis regulates leukocyte chemotaxis, cytokine production, and cell survival. In neurodegenerative contexts, aberrant Phosphoinositide 3-Kinase Gamma activation exacerbates neuroinflammation and accelerates pathological cascades. For example, in cerebral ischemia, Phosphoinositide 3-Kinase Gamma potentiates tissue plasminogen activator-induced matrix metalloproteinase-9 activation, increasing blood-brain barrier disruption and hemorrhagic transformation [1].

The compound 5-(quinoxalin-6-ylmethylene)-1,3-thiazolidine-2,4-dione (designated AS-605240) is a potent, ATP-competitive inhibitor of Phosphoinositide 3-Kinase Gamma, exhibiting half-maximal inhibitory concentration values of 8 nM for Phosphoinositide 3-Kinase Gamma and 30- to 60-fold selectivity over other Phosphoinositide 3-Kinase isoforms (α, β, δ) in vitro [4] [5]. This pharmacological profile enables precise targeting of inflammatory signaling without broad kinase interference. In Alzheimer’s disease models, intracerebroventricular streptozotocin administration induces oxidative stress and amyloid-beta accumulation, mimicking sporadic Alzheimer’s pathology. AS-605240 (5–25 mg/kg, oral) reversed cognitive deficits in Morris water maze and passive avoidance tests, concurrently normalizing superoxide dismutase, glutathione, and lipid peroxidation levels in brain tissue. Immunoblot analyses confirmed reduced amyloid-beta protein expression, indicating disease-modifying effects beyond symptomatic relief [3].

Table 1: Neuroprotective Effects of AS-605240 in Preclinical Models

Disease ModelKey FindingsMechanistic Insights
Embolic Stroke (Rat)Reduced infarct volume (38%), improved neurological scores, attenuated hemorrhagic transformationSuppressed plasma plasminogen activator inhibitor-1 activity; enhanced microvascular patency [1]
Alzheimer’s Disease (Rat)Dose-dependent reversal of cognitive deficits; restored antioxidant defenses (SOD, GSH); ↓ amyloid-beta expressionNormalized phospho-protein kinase B signaling; reduced oxidative stress markers [3]
Experimental Autoimmune Encephalomyelitis (Mouse)Clinical symptom reversal; reduced demyelination; suppressed CNS leukocyte infiltrationImpaired autoreactive CD4+ T cell priming; increased T cell apoptosis [7]

In ischemic stroke, combining AS-605240 with tissue plasminogen activator (5 mg/kg) synergistically improved thrombolysis. This combination reduced residual emboli in the middle cerebral artery by 52% and decreased plasminogen activator inhibitor-1 activity, enhancing fibrinolytic efficacy while mitigating delayed tissue plasminogen activator-associated hemorrhage. Long-term studies (35 days) confirmed sustained improvements in motor and sensory functions [1]. Similarly, in experimental autoimmune encephalomyelitis—a multiple sclerosis model—AS-605240 suppressed central nervous system infiltration of CD4+ T cells, mononuclear phagocytes, and granulocytes. Mechanistically, it impaired dendritic cell migration to lymph nodes and reduced T cell receptor-dependent activation of autoreactive T cells, ultimately decreasing interleukin-17 and interferon-gamma production [7].

Rationale for Targeting Phosphoinositide 3-Kinase Gamma in Autoimmune and Metabolic Disorders

The restricted expression of Phosphoinositide 3-Kinase Gamma in immune cells positions it as an ideal target for autoimmune therapies. Pathogenic immune responses in diseases like rheumatoid arthritis, systemic lupus erythematosus, and type 1 diabetes involve Phosphoinositide 3-Kinase Gamma-dependent leukocyte migration and T cell activation. AS-605240 modulates adaptive immunity by rebalancing effector and regulatory T cell populations. In non-obese diabetic mice—a spontaneous type 1 diabetes model—splenocytes exhibited hyperactivated phospho-protein kinase B signaling. Daily AS-605240 administration (30 mg/kg, intraperitoneal) suppressed phospho-protein kinase B in CD3+ T cells by 42% and expanded regulatory T cells by 2.3-fold via the cyclic adenosine monophosphate response element-binding pathway. Consequently, diabetes incidence was reduced by 75%, and established hyperglycemia was reversed in 60% of newly diabetic mice [2].

Table 2: Immunomodulatory Effects of AS-605240 in Autoimmune Disorders

DisorderImmune Anomaly TargetedAS-605240 Intervention Outcome
Type 1 Diabetes (NOD Mouse)Effector T cell hyperactivation; ↓ regulatory T cells↑ Regulatory T cell differentiation; ↓ autoreactive T cell proliferation; disease reversal [2]
Rheumatoid Arthritis (Mouse)Neutrophil synovial infiltration; cytokine production↓ Joint swelling (70%); reduced interleukin-1β/tumor necrosis factor-α; inhibited neutrophil chemotaxis [6]
Systemic Lupus Erythematosus (Mouse)Glomerular immune complex depositionAttenuated nephritis; prolonged survival; ↓ anti-double-stranded DNA antibodies [6]

In rheumatoid arthritis, AS-605240 (50 mg/kg, oral) inhibited neutrophil recruitment to joints by blocking chemokine-induced protein kinase B phosphorylation. Clinical inflammation was suppressed by 70% in antibody-transfer and collagen-induced arthritis models, with histological analyses confirming reduced cartilage erosion and pannus formation [6]. Similarly, in dextran sodium sulfate-induced colitis, AS-605240 downregulated tumor necrosis factor-alpha and interleukin-1β in colon tissue by 80%, preventing neutrophil extracellular trap formation and epithelial barrier disruption [5].

Metabolically, Phosphoinositide 3-Kinase Gamma inhibition intersects with insulin signaling pathways. Although not classically defined as a metabolic disorder, Alzheimer’s disease involves central insulin resistance. AS-605240 restored hippocampal insulin receptor substrate-1 phosphorylation in intracerebroventricular streptozotocin-treated rats, suggesting broader applicability in metabolic encephalopathies [3]. The compound’s ability to suppress plasminogen activator inhibitor-1—a driver of thrombotic events in metabolic syndrome—further underscores its therapeutic versatility [1].

Properties

CAS Number

648450-29-7; 648450-29-7

Product Name

AS-605240

IUPAC Name

(5Z)-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C12H7N3O2S

Molecular Weight

257.27

InChI

InChI=1S/C12H7N3O2S/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-6H,(H,15,16,17)/b10-6-

InChI Key

SQWZFLMPDUSYGV-POHAHGRESA-N

SMILES

C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)S3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.